molecular formula C7H6F2O3 B2558469 5-(Difluoromethyl)-4-methylfuran-2-carboxylic acid CAS No. 2248321-71-1

5-(Difluoromethyl)-4-methylfuran-2-carboxylic acid

Cat. No.: B2558469
CAS No.: 2248321-71-1
M. Wt: 176.119
InChI Key: SCIIAGONMGSXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Difluoromethyl)-4-methylfuran-2-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both a difluoromethyl group and a furan ring makes it a valuable building block for various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)-4-methylfuran-2-carboxylic acid typically involves the introduction of the difluoromethyl group into a pre-formed furan ring. One common method is the difluoromethylation of a furan derivative using difluorocarbene reagents. This process can be catalyzed by transition metals such as copper or nickel, which facilitate the formation of the difluoromethyl group under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethyl)-4-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include difluoromethyl-substituted alcohols, amines, and thiols, which can be further utilized in various chemical syntheses .

Scientific Research Applications

5-(Difluoromethyl)-4-methylfuran-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-4-methylfuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds and dipole interactions. This leads to the modulation of the target’s activity and subsequent biological effects .

Comparison with Similar Compounds

  • 5-(Trifluoromethyl)-4-methylfuran-2-carboxylic acid
  • 5-(Chloromethyl)-4-methylfuran-2-carboxylic acid
  • 5-(Bromomethyl)-4-methylfuran-2-carboxylic acid

Uniqueness: The presence of the difluoromethyl group in 5-(Difluoromethyl)-4-methylfuran-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-(difluoromethyl)-4-methylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O3/c1-3-2-4(7(10)11)12-5(3)6(8)9/h2,6H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIIAGONMGSXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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